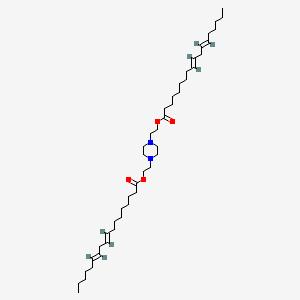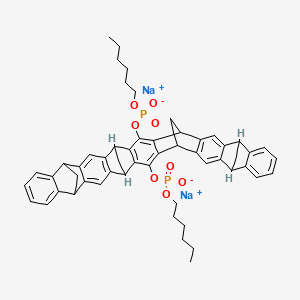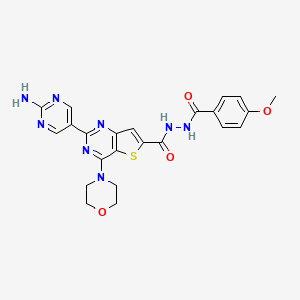
Piperazine-bis(ethyl octadeca-9,12-dienoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves the esterification of piperazine with ethyl octadeca-9,12-dienoate. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Piperazine-bis(ethyl octadeca-9,12-dienoate) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine-bis(ethyl octadeca-9,12-dienoate) undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadeca-9,12-dienoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperazine derivatives
Wissenschaftliche Forschungsanwendungen
Piperazine-bis(ethyl octadeca-9,12-dienoate) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex lipid-based structures.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and vaccine development.
Industry: Utilized in the production of lipid-based materials for various industrial applications
Wirkmechanismus
The mechanism of action of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves its ability to form stable lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The cationic nature of the compound allows it to interact with negatively charged biological membranes, enhancing cellular uptake and transfection efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine-bis(ethyl octadecanoate): Similar structure but lacks the double bonds in the octadeca-9,12-dienoate moiety.
Piperazine-bis(ethyl hexadecanoate): Contains a shorter fatty acid chain compared to Piperazine-bis(ethyl octadeca-9,12-dienoate).
Piperazine-bis(ethyl dodecanoate): Even shorter fatty acid chain, leading to different physicochemical properties
Uniqueness
Piperazine-bis(ethyl octadeca-9,12-dienoate) is unique due to the presence of double bonds in the octadeca-9,12-dienoate moiety, which imparts distinct chemical reactivity and biological properties. These double bonds allow for additional functionalization and modification, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C44H78N2O4 |
|---|---|
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
2-[4-[2-[(9E,12E)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
InChI-Schlüssel |
LJCULYBZRITLON-WVZYQCMWSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)



![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)


![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

